Isepamicin (sulfate)
Description
Aminoglycoside-Modifying Enzyme Susceptibility
Isepamicin’s resistance profile is shaped by its interactions with AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). These enzymes catalyze modifications at specific hydroxyl (-OH) or amino (-NH2) groups on the 2-deoxystreptamine core or sugar moieties of aminoglycosides, reducing their ribosomal binding affinity. Among AACs, the AAC(6')-Ib enzyme family is a major contributor to aminoglycoside resistance. However, isepamicin demonstrates reduced susceptibility to AAC(6')-Ib variants due to structural alterations at the N-1 and N-3 positions, which hinder acetylation. For example, AAC(6')-Ib7 and AAC(6')-Ib8, identified in Enterobacter cloacae and Citrobacter freundii, acetylate isepamicin less efficiently than gentamicin or amikacin, preserving its bactericidal activity.
Similarly, APHs such as APH(3')-VIa, which phosphorylate the 3'-OH group of aminoglycosides, show limited activity against isepamicin. Structural studies indicate that the 3'-deoxygenation in isepamicin’s central ring prevents phosphorylation, a modification absent in earlier-generation aminoglycosides like kanamycin. This structural resilience is corroborated by kinetic analyses showing that isepamicin’s binding affinity for APHs is 4–8-fold lower than that of tobramycin or amikacin.
Structural Determinants of Resistance to Acetyltransferases and Phosphotransferases
The molecular architecture of isepamicin confers resistance through three key features:
- N-1 and N-3 Substituents : The introduction of a hydroxy-γ-aminobutyryl (AHB) group at the N-1 position and a methyl group at the N-3 position sterically hinders access to AAC active sites. These groups disrupt hydrogen bonding with residues like Ser119 in AAC(6')-Ib, which is critical for acetyl-CoA coordination.
- 3'-Deoxygenation : The absence of a hydroxyl group at the 3' position of the glucosamine moiety prevents phosphorylation by APHs, a common resistance mechanism in pathogens like Pseudomonas aeruginosa.
- 6'-Amino Group Configuration : Unlike gentamicin or amikacin, isepamicin’s 6'-amino group is positioned to avoid nucleophilic attacks by ANT(4')-Ia, reducing adenylation susceptibility.
Crystallographic studies of AAC(6')-Ib–isepamicin complexes reveal that the AHB group induces conformational changes in the enzyme’s substrate-binding pocket, reducing catalytic efficiency by 60–70% compared to unmodified aminoglycosides. Similarly, molecular dynamics simulations demonstrate that isepamicin’s 3'-deoxygenation decreases binding stability with APH(3')-VIa by 3.2 kcal/mol, further explaining its resistance.
Comparative Analysis of Resistance Frequency Across Aminoglycoside Class
Clinical surveillance data highlight isepamicin’s lower resistance rates compared to other aminoglycosides. A 1999 study of 1,102 Gram-negative blood isolates reported resistance frequencies of 1.2% for isepamicin versus 5.9% for gentamicin and 7.7% for tobramycin. More recent data from 6,296 Enterobacteriaceae isolates show isepamicin susceptibility at 96.9%, surpassing amikacin (87.2%) and carbapenems (93.6%).
Table 1: Comparative Resistance Frequencies of Aminoglycosides in Clinical Isolates
| Antibiotic | Resistance Frequency (%) | Primary Resistance Mechanism |
|---|---|---|
| Isepamicin | 1.2–3.1 | AAC(6')-Ib variants |
| Gentamicin | 5.9–7.7 | AAC(3)-Ia, ANT(2'')-Ia |
| Tobramycin | 7.5–7.7 | APH(3')-VIa, AAC(6')-Ib |
| Amikacin | 2.8–12.8 | AAC(6')-Ib, permeability mutations |
Structure
2D Structure
Properties
Molecular Formula |
C22H45N5O16S |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-;/m0./s1 |
InChI Key |
DDXRHRXGIWOVDQ-LWUGVLBISA-N |
Isomeric SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of isepamicin (sulfate) involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by coupling with N-phthalic anhydride-(S)-isoserine. The intermediate is then de-protected and acidified with vitriol to obtain the crude product, which is re-crystallized with anhydrous alcohol to obtain isepamicin (sulfate) . Industrial production methods focus on ensuring high product purity and yield, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Hydrolysis and Stability Profile
Isepamicin sulfate demonstrates pH-dependent stability due to its labile glycosidic bonds and amino groups:
-
Acidic Conditions : Hydrolysis of glycosidic linkages occurs, leading to fragmentation of the pseudodisaccharide core .
-
Alkaline Conditions : Amino groups may undergo deprotonation, altering solubility and promoting oxidative degradation .
| Condition | Observed Degradation Pathway | Stability Outcome |
|---|---|---|
| pH < 4.0 | Glycosidic bond cleavage | Reduced antibacterial activity |
| pH 6.0–8.0 (25°C) | Minimal degradation | High stability |
| High humidity (>75% RH) | Hygroscopic absorption → hydrolysis | Formation of desulfated products |
Experimental Evidence :
-
Reversed-phase HPLC analyses confirmed separation of isepamicin from hydrolyzed impurities under accelerated stability testing .
Derivatization and Resistance Mechanisms
Aminoglycoside-modifying enzymes (AMEs) catalyze chemical modifications that confer resistance:
-
N-Acetylation : AAC(6′)-APH(2″) acetylates the 6′-amino group, reducing ribosomal binding affinity .
-
O-Phosphorylation/Adénylation : Less common in isepamicin due to structural modifications (e.g., 1-N-acylation) .
Synthetic Analog Development :
Interactions with Metal Ions
Isepamicin sulfate forms coordination complexes with divalent cations, impacting bioavailability:
-
Ca²⁺/Mg²⁺ Binding : Chelation at hydroxyl and amino sites reduces antibacterial efficacy .
-
Synergistic Combinations :
Thermal and Photolytic Degradation
-
Thermal Stability : Decomposition >210°C (dec.), with sulfate groups volatilizing as SOₓ .
-
Light Exposure : UV irradiation induces oxidation of hydroxyl groups, forming quinone-like byproducts .
Analytical Detection of Reactivity
-
HPLC-ELSD : Quantifies degradation products (LOD: 0.1%) using tandem RP18 columns at 10°C .
-
Mass Spectrometry : Identifies desulfated (m/z 569.29) and acetylated (m/z 611.32) fragments .
Comparative Reactivity with Other Aminoglycosides
| Reaction | Isepamicin Sulfate | Amikacin | Gentamicin |
|---|---|---|---|
| Hydrolysis Rate | Moderate | High | High |
| Acetylation Resistance | High (1-N-acyl) | Moderate | Low |
| Metal Chelation | Strong | Strong | Moderate |
Synthetic Modifications
Scientific Research Applications
Isepamicin (sulfate) has a wide range of scientific research applications. In chemistry, it is used for the quantitative determination of the drug in pharmaceutical preparations and in the body . In biology, it is studied for its bactericidal effects against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . In medicine, it is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . The compound is also used in pharmacokinetic studies to monitor drug levels and ensure optimal therapy .
Mechanism of Action
The mechanism of action of isepamicin (sulfate) involves its binding to the bacterial 30S ribosomal subunit, which impedes the translation process . This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and ultimately leading to the production of aberrant proteins . This mechanism is similar to other aminoglycosides, but isepamicin is noted for its better activity against strains producing type I 6′-acetyltransferase .
Comparison with Similar Compounds
Comparison with Similar Aminoglycosides
Antimicrobial Spectrum and Potency
Table 1: In Vitro Susceptibility of Common Pathogens to Aminoglycosides
| Pathogen | Isepamicin (MIC90, mg/L) | Amikacin (MIC90, mg/L) | Gentamicin (MIC90, mg/L) |
|---|---|---|---|
| Escherichia coli | ≤1 (69% susceptibility) | 4% susceptibility | 21% susceptibility |
| Klebsiella pneumoniae | 1.1–8.5 | 8–16 | 8–32 |
| Pseudomonas aeruginosa | 7.8 | 16–32 | 32–64 |
| Staphylococcus aureus | 0.5–6.9 | 4–8 | 0.5–2 |
Sources :
- Key Findings: Isepamicin exhibits superior susceptibility against E. coli (69% at MIC ≤1 mg/L) compared to gentamicin (21%) and amikacin (4%) . For K. pneumoniae, isepamicin MIC90 values (1.1–8.5 mg/L) are lower than those of amikacin (8–16 mg/L) . Against P. aeruginosa, isepamicin MIC90 (7.8 mg/L) is half that of amikacin (16–32 mg/L) .
Resistance Mechanisms
Isepamicin is resistant to most AMEs, except ANT(4')-I, ANT(4')-II, and APH(3')-VI . However, resistance via 16S rRNA methylases (e.g., in NDM-1-producing strains) affects all aminoglycosides, including isepamicin .
Table 2: Enzyme Stability Profile
| Enzyme Class | Isepamicin | Amikacin | Gentamicin |
|---|---|---|---|
| AAC(6')-I | Stable | Inactivated | Inactivated |
| AAC(3)-I/II | Stable | Stable | Inactivated |
| ANT(2'')-I | Stable | Stable | Inactivated |
Pharmacokinetics and Dosing
- Once-Daily Dosing : Isepamicin’s pharmacokinetics (peak concentration-dependent killing, PAE) support once-daily regimens (15 mg/kg), reducing toxicity risks while maintaining efficacy .
- Renal Elimination: Like other aminoglycosides, it is excreted unchanged via kidneys, necessitating dose adjustments in renal impairment .
Toxicity Profile
Table 3: Comparative Toxicity in Preclinical and Clinical Studies
| Parameter | Isepamicin | Amikacin | Gentamicin |
|---|---|---|---|
| Nephrotoxicity (clinical) | 4.6% | 5.1% | 10–25% |
| Ototoxicity | <2% | <3% | 5–15% |
| Cytotoxicity (MDCK cells, IC50) | >100 mM | >100 mM | 32.5 mM |
Clinical Efficacy
Table 4: Clinical Cure Rates in Infections
| Infection Type | Isepamicin + Ceftazidime | Amikacin + Ceftazidime |
|---|---|---|
| Nosocomial Pneumonia | 87% | 77% |
| Septicaemia | 80% | 58% |
| UTIs (Pediatric) | Comparable to Amikacin | Similar Efficacy |
Q & A
What experimental approaches are recommended to confirm the mechanism of action of isepamicin sulfate against bacterial ribosomes?
Basic Research Question
Isepamicin sulfate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. To confirm this mechanism, researchers should:
- Perform ribosomal binding assays using radiolabeled isepamicin to quantify binding affinity .
- Conduct cell-free translation assays with purified ribosomes to assess inhibition of polypeptide synthesis .
- Compare structural interactions via cryo-EM or X-ray crystallography to map binding sites and validate specificity .
How can HPLC-ELSD methods be optimized for quantifying isepamicin sulfate and its related substances?
Basic Research Question
The Agilent SB-C18 column (4.6 mm × 250 mm, 5 μm) with a gradient mobile phase (0.2 mmol·L⁻¹ trifluoroacetic acid and methanol) is commonly used. Key considerations include:
- Adjusting gradient elution to resolve isepamicin from intermediates like HAPA-gentamine-B and 3N-isepamicin .
- Validating method precision using spiked samples and ensuring a drift tube temperature of 50°C for ELSD stability .
- Confirming linearity across 0.1–2.0 mg·mL⁻¹ and limits of detection (LOD) < 0.05 μg·mL⁻¹ .
What factors influence the in vitro activity of isepamicin sulfate against aminoglycoside-resistant strains?
Advanced Research Question
Resistance often arises from enzymatic modifications (e.g., 6′-acetyltransferases). To assess efficacy:
- Test isepamicin against clinical isolates expressing AAC(6′)-I enzymes, comparing MICs with amikacin .
- Use chequerboard assays to evaluate synergy with β-lactams or fluoroquinolones against multidrug-resistant Gram-negative bacteria .
- Analyze pharmacodynamic indices (e.g., AUC/MIC) in dynamic in vitro models to predict dosing regimens .
How should researchers address discrepancies in purity assessments of isepamicin sulfate batches?
Advanced Research Question
Contradictions between mass balance and qNMR results require:
- Cross-validation using LC-MS/MS to quantify related substances and quantitative NMR for absolute purity .
- Accounting for sulfate counterion variability (C22H43N5O12·xH2SO4) via thermogravimetric analysis (TGA) .
- Referencing pharmacopeial standards (e.g., USP) for acceptance criteria (e.g., ≥98% purity) .
What methodologies are suitable for studying the pharmacokinetics of isepamicin sulfate in preclinical models?
Advanced Research Question
For PK/PD modeling:
- Use microdialysis in rodents to measure free drug concentrations in infected tissues .
- Apply population pharmacokinetic models to account for inter-subject variability in clearance and volume of distribution .
- Validate assays using plasma samples spiked with internal standards (e.g., sisomicin) to minimize matrix effects .
How can structural modifications of isepamicin sulfate improve its activity against resistant pathogens?
Advanced Research Question
Structure-activity relationship (SAR) studies should:
- Perform molecular docking to predict interactions with mutant ribosomes (e.g., 16S rRNA methyltransferase variants) .
- Synthesize derivatives with altered hydroxyl or amino groups and test MICs against AAC(6′)-producing strains .
- Evaluate toxicity profiles using HEK-293 cell assays to monitor nephrotoxicity linked to proximal tubule uptake .
What statistical approaches are recommended for analyzing contradictory efficacy data in animal infection models?
Advanced Research Question
To resolve inconsistencies:
- Apply meta-regression to adjust for covariates like inoculum size or immune status .
- Use Bayesian hierarchical models to pool data from multiple studies while accounting for heterogeneity .
- Validate findings with dose-ranging studies to identify thresholds for bacterial eradication .
How should researchers design experiments to assess the impact of pH on isepamicin sulfate stability?
Basic Research Question
Stability under physiological conditions can be tested by:
- Incubating isepamicin in buffers (pH 4.0–8.0) at 37°C and quantifying degradation via HPLC-ELSD .
- Monitoring Arrhenius kinetics at elevated temperatures (e.g., 40–60°C) to predict shelf-life .
- Validating bioactivity post-degradation using broth microdilution against reference strains .
What strategies mitigate ototoxicity and nephrotoxicity in isepamicin sulfate therapy?
Advanced Research Question
Preclinical strategies include:
- Co-administering antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress in renal tubules .
- Using therapeutic drug monitoring (TDM) to maintain trough levels < 2 μg·mL⁻¹ and avoid accumulation .
- Developing liposomal formulations to target infections and minimize systemic exposure .
How can multi-omics data integrate into studies on isepamicin sulfate resistance mechanisms?
Advanced Research Question
Integrate transcriptomics and proteomics to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
